molecular formula C11H10O2 B1400216 4-methyl-5-vinylisobenzofuran-1(3H)-one CAS No. 1255206-69-9

4-methyl-5-vinylisobenzofuran-1(3H)-one

Cat. No. B1400216
M. Wt: 174.2 g/mol
InChI Key: PYFRWRLVRDXGPN-UHFFFAOYSA-N
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Description

4-methyl-5-vinylisobenzofuran-1(3H)-one (MVIB) is an important organic compound with a range of applications in the fields of chemistry, biology, and pharmacy. It is a white crystalline solid, soluble in organic solvents, and has a melting point of 115°C. MVIB is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and food additives. It is also used as a reagent in the synthesis of polymers, dyes, and other materials. In addition, MVIB has been studied for its potential to be used as an anticancer agent and as an antioxidant.

Scientific Research Applications

Photocatalysis in Organic Synthesis

The generation of sulfonated isobenzofuran-1(3H)-ones, which includes compounds like 4-methyl-5-vinylisobenzofuran-1(3H)-one, has been achieved under photocatalysis starting from various acids. This process involves visible light and a photocatalyst, facilitating the formation of desired products in good yields. This method is significant in organic synthesis due to its efficiency and environmental benefits (Zhang, Zhou, & Wu, 2018).

Photochemical Transformations

Research shows that irradiation of certain chemical compounds in dry, nonnucleophilic solvents leads to the formation of derivatives like 3-methylisobenzofuran-1(3H)-one, a related compound to 4-methyl-5-vinylisobenzofuran-1(3H)-one. These transformations are important for understanding chemical reactions and potential applications in synthetic organic chemistry (Plíštil et al., 2006).

Synthesis and Rearrangement Processes

The synthesis and rearrangement of isocyanoisobenzofuran-1(3H)-ones, closely related to 4-methyl-5-vinylisobenzofuran-1(3H)-one, have been studied. These processes enable the creation of cyanoisobenzofuran-1(3H)-ones without using toxic cyanide, highlighting a safer alternative in chemical synthesis (Mal, Ghosh, & Chakraborty, 2015).

Green Chemistry Approaches

An environmentally friendly method for synthesizing isobenzofuran-1(3H)-ones, which includes 4-methyl-5-vinylisobenzofuran-1(3H)-one, has been developed. This method uses a green chemistry approach, utilizing solvent-free conditions and economic catalysts, highlighting the shift towards more sustainable practices in chemical synthesis (Mola et al., 2012).

Structural and Electronic Studies

Studies involving 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, a derivative of 4-methyl-5-vinylisobenzofuran-1(3H)-one, focus on understanding its molecular structure through X-ray diffraction, IR spectroscopy, and quantum chemical computation. These studies provide insights into the electronic properties of such compounds, which can be crucial for various applications in chemistry and materials science (Yılmaz et al., 2020).

Keto-Enol Tautomerism Study

The study of keto-enol tautomerism in isobenzofuran-1(3H)-one derivatives, including compounds similar to 4-methyl-5-vinylisobenzofuran-1(3H)-one, uses NMR, IR, and mass spectrometry. This research contributes to a deeper understanding of chemical equilibria and molecular dynamics in organic chemistry (Pires et al., 2016).

properties

IUPAC Name

5-ethenyl-4-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-3-8-4-5-9-10(7(8)2)6-13-11(9)12/h3-5H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFRWRLVRDXGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1COC2=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273191
Record name 5-Ethenyl-4-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-vinylisobenzofuran-1(3H)-one

CAS RN

1255206-69-9
Record name 5-Ethenyl-4-methyl-2-benzofuran-1(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255206-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethenyl-4-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-4-methyl-2-benzofuran-1(3H)-one (600 mg, 4.5 mmol), potassium vinyl trifluoroborate (510 mg, 2.2 mmmol), PdCl2(dppf)-CH2Cl2 Adduct (180 mg, 0.220 mmmol), and TEA (0.62 mL, 4.5 mmol) were added to 10 mL ethanol in a 20 mL microwave tube. The tube was sealed and degassed, and then heated to 140° C. for 20 minutes. Analysis by LC-MS showed product peak. The reaction mixture was diluted with ethyl acetate, washed with brine twice, and dried and evaporated to dryness. The crude product was purified by MPLC chromatography (0-80% ETOAC/Hexane solvent system) to yield 5-ethenyl-4-methyl-2-benzofuran-1(3H)-one.
Quantity
600 mg
Type
reactant
Reaction Step One
[Compound]
Name
potassium vinyl trifluoroborate
Quantity
510 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
180 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Bromo-4-methyl-2-benzofuran-1(3H)-one (598 mg, 4.47 mmol), potassium vinyl trifluoroborate (507 mg, 2.23 mmmol), PdCl2(dppf)-CH2Cl2Adduct (182 mg, 0.223 mmmol), and TEA (0.622 mL, 4.47 mmol) were added to 10 mL ethanol in a 20 mL microwave tube. The tube was sealed and degassed, then heated to 140° C. for 20 min. Analysis by LC-MS showed product peak. The reaction mixture was diluted with ethyl acetate, washed with brine twice, dried and evaporated to dryness. The crude product was purified by MPLC chromatography using a 120 g Redi-sep column and 0-80% ETOAC/Hexane solvent system to yield 5-ethenyl-4-methyl-2-benzofuran-1(3H)-one. 1H-NMR (500 MHz, CDCl3): δ ppm 7.76 (d, J=8 Hz, 1H), 7.03 (dd, J=11, 17 Hz, 1H), 5.84 (d, J=17 Hz, 1H), 5.55 (d, J=11 Hz, 1H), 5.29 (s, 2H), 2.34 (s, 3H). LC-MS: M+1=175; tR=2.42 min
Quantity
598 mg
Type
reactant
Reaction Step One
[Compound]
Name
potassium vinyl trifluoroborate
Quantity
507 mg
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(dppf)-CH2Cl2Adduct
Quantity
182 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.622 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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